Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
The compound “Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate” is a complex organic molecule that contains several functional groups, including a cyanobenzoyl group, an amino group, a phenyl group, and a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms. The phenyl group would provide aromatic character to the molecule, and the cyanobenzoyl group would introduce polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino group could participate in various reactions, such as acylation or alkylation. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanobenzoyl group might increase its solubility in polar solvents .Scientific Research Applications
Quantum Dot Sensitization for Solar Cells
Quantum dots (QDs) are nanoscale semiconductor particles with unique electronic properties. Researchers have explored using “Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate” as a sensitizer in QD-based solar cells. By attaching this compound to QD surfaces, it enhances light absorption and electron transfer, potentially improving solar cell efficiency .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-26-19(25)17-16(14-6-4-3-5-7-14)22-20(27-17)23-18(24)15-10-8-13(12-21)9-11-15/h3-11H,2H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWLGFKHFZXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
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